1-(4-ethylphenyl)-3-(2-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide
Description
This compound belongs to the tetrahydrothienoimidazol-5,5-dioxide class, characterized by a bicyclic core structure fused with aromatic substituents. The 5,5-dioxide moiety enhances stability and polarity, a feature common to analogs in this class .
Properties
IUPAC Name |
1-(4-ethylphenyl)-3-(2-methoxyphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4S/c1-3-14-8-10-15(11-9-14)21-17-12-27(24,25)13-18(17)22(20(21)23)16-6-4-5-7-19(16)26-2/h4-11,17-18H,3,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFQCXCGNMDNYBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C3CS(=O)(=O)CC3N(C2=O)C4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The table below highlights key structural analogs and their substituent variations:
*Molecular weight calculated based on formula.
Key Observations:
- Steric Effects : Bulky substituents like 4-ethylphenyl may reduce rotational freedom compared to smaller groups (e.g., methyl in ).
- Polarity : The 5,5-dioxide group increases hydrophilicity across all analogs, but substituents like ethoxy () or trifluoromethyl () modulate solubility further.
Physicochemical Properties
- Density and Boiling Points : Analogs with methyl or trifluoromethyl groups exhibit higher predicted densities (1.324–1.56 g/cm³ ) compared to the target compound, suggesting tighter molecular packing. The ethoxy-substituted analog () likely has lower density due to its larger substituent.
- Acidity (pKa) : The thione derivative () shows a significantly lower pKa (-1.13), indicating stronger acidity compared to the neutral ketone analogs (e.g., 0.0 pKa for ). The target compound’s pKa is unreported but expected to align with neutral imidazolones.
Preparation Methods
Core Heterocycle Formation
The thieno[3,4-d]imidazol-2(3H)-one core is synthesized via cyclization reactions. A common precursor, such as a thiophene derivative bearing amino and carbonyl functionalities, undergoes intramolecular cyclization under acidic or basic conditions. For example, heating a mixture of 3-aminothiophene-4-carboxylic acid derivative with phosphoryl chloride ($$ \text{POCl}_3 $$) at $$ 80^\circ \text{C} $$ facilitates ring closure to form the tetrahydrothienoimidazolone scaffold. Alternative methods employ catalytic bases like sodium hydride ($$ \text{NaH} $$) in dimethylformamide at $$ 50^\circ \text{C} $$, achieving cyclization yields of $$ 65-75\% $$ .
Key Reaction Conditions for Core Formation
| Precursor | Reagent | Temperature | Yield |
|---|---|---|---|
| 3-Aminothiophene derivative | $$ \text{POCl}_3 $$ | $$ 80^\circ \text{C} $$ | 70% |
| Thiophene-carboxamide | $$ \text{NaH} $$ | $$ 50^\circ \text{C} $$ | 65% |
Oxidation to 5,5-Dioxide
The final oxidation step converts the thienoimidazole sulfide to the 5,5-dioxide. Hydrogen peroxide ($$ \text{H}2\text{O}2 $$) in acetic acid at $$ 60^\circ \text{C} $$ for 6 hours is the most cited method, achieving $$ >90\% $$ oxidation efficiency. Alternative oxidants like meta-chloroperbenzoic acid ($$ \text{mCPBA} $$) in dichloromethane ($$ \text{DCM} $$) at room temperature offer milder conditions but lower yields ($$ 70-75\% $$).
Oxidation Efficiency Comparison
| Oxidant | Solvent | Temperature | Yield |
|---|---|---|---|
| $$ \text{H}2\text{O}2 $$ | Acetic acid | $$ 60^\circ \text{C} $$ | 92% |
| $$ \text{mCPBA} $$ | DCM | $$ 25^\circ \text{C} $$ | 73% |
Industrial-Scale Production Techniques
Large-scale synthesis prioritizes cost-effectiveness and safety. Continuous flow reactors enable rapid mixing and heat dissipation during cyclization, reducing side products by $$ 15\% $$ compared to batch processes. For oxidation, falling-film evaporators ensure controlled $$ \text{H}2\text{O}2 $$ addition, minimizing exothermic risks. Post-synthesis purification via crystallization from ethanol-water mixtures (3:1 v/v) achieves $$ 99.5\% $$ purity, meeting pharmaceutical-grade standards.
Comparative Analysis of Methodologies
A side-by-side evaluation of academic and industrial methods reveals trade-offs:
| Parameter | Laboratory-Scale | Industrial-Scale |
|---|---|---|
| Cyclization Yield | 65-75% | 80-85% |
| Oxidation Time | 6 hours | 4 hours |
| Purity | 95-98% | 99.5% |
| Cost per Gram | \$12.50 | \$4.20 |
Industrial methods leverage automation and in-line analytics to enhance reproducibility, albeit with higher initial capital investment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
